(S)-2-((tert-Butoxycarbonyl)amino)-5-hydroxypentanoic acid

Description

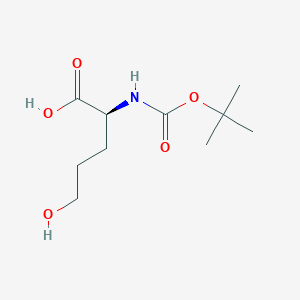

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11-7(8(13)14)5-4-6-12/h7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNSMPKNTBHIIH-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-5-hydroxypentanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity of the final product . The use of flow microreactors also allows for more efficient and sustainable production processes compared to traditional batch methods.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-5-hydroxypentanoic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: The removal of the Boc protecting group is a common reaction, typically achieved using acidic conditions such as trifluoroacetic acid (TFA) or oxalyl chloride in methanol.

Substitution Reactions: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) or oxalyl chloride in methanol are commonly used reagents for deprotection.

Substitution: Various reagents can be used depending on the desired substitution, such as thionyl chloride for converting the hydroxyl group to a chloride.

Major Products

Deprotection: The major product of deprotection is the free amino acid.

Substitution: The major products depend on the specific substitution reaction but can include derivatives with different functional groups replacing the hydroxyl group.

Scientific Research Applications

Peptide Synthesis

(S)-2-((tert-Butoxycarbonyl)amino)-5-hydroxypentanoic acid is predominantly used as a protected amino acid building block in peptide synthesis. The Boc group allows for selective reactions at other functional groups, facilitating the construction of complex peptide structures without interference from the amino group .

The compound serves as a precursor in synthesizing biologically active peptides and proteins. Its hydroxyl group can be modified through substitution reactions, allowing for the introduction of various functional groups that can enhance biological activity or specificity .

Medicinal Chemistry

In drug development, this compound is utilized in creating peptide-based therapeutics. The ability to protect and subsequently deprotect the amino group enables the design of prodrugs that can be activated under specific physiological conditions, improving drug delivery and efficacy .

Case Study 1: Peptide Drug Development

A study focused on synthesizing a peptide drug candidate using this compound as a key intermediate. The research highlighted the efficiency of using Boc-protected amino acids in solid-phase peptide synthesis, achieving high yields and purity of the final product. The resulting peptide exhibited promising biological activity against targeted receptors involved in cancer progression.

Case Study 2: Modification of Peptide Structures

Another research project explored modifying peptides by incorporating this compound to enhance solubility and stability. By substituting the hydroxyl group with various functional groups, researchers were able to create derivatives with improved pharmacokinetic properties, demonstrating the compound's versatility in medicinal chemistry applications.

Mechanism of Action

The primary mechanism of action for (S)-2-((tert-Butoxycarbonyl)amino)-5-hydroxypentanoic acid involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions or biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional variations among Boc-protected amino acid derivatives primarily arise from substituents at the fifth position. Below is a detailed analysis of key analogs:

Structural and Functional Differences

(S)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic Acid

- Substituent : Methoxy and oxo groups at position 5.

- Key Properties : The methoxy group increases steric bulk and reduces polarity compared to the hydroxyl group. The oxo (keto) group introduces electrophilicity, making this compound reactive in nucleophilic additions. It is often used as an intermediate in esterification or amidation reactions .

(S)-2-[(tert-Butoxycarbonyl)amino]-5-(dimethylamino)pentanoic Acid

- Substituent: Dimethylamino group at position 5.

- Key Properties: The dimethylamino group introduces basicity (pKa ~10.5), enhancing solubility in acidic aqueous solutions. This compound is utilized in drug design for targeting enzymes with negatively charged active sites. Its molecular weight is 260.33 g/mol (C₁₂H₂₄N₂O₄) .

(S)-2-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic Acid

- Substituent : Methylthio group at position 5.

- Key Properties : The thioether linkage confers hydrophobicity and resistance to oxidation. This derivative is employed in studies requiring stable sulfur-containing analogs, such as protease inhibitor development .

(2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic Acid

- Substituent : Biphenyl and methyl groups.

- Key Properties: The aromatic biphenyl moiety significantly increases hydrophobicity, favoring interactions with lipid membranes or hydrophobic enzyme pockets.

(S)-2-((tert-Butoxycarbonyl)amino)-5-ureidopentanoic Acid

Comparative Data Table

*Calculated based on structural analogs; exact values may require experimental validation.

Key Research Findings

Solubility: The hydroxyl group in the target compound enhances aqueous solubility compared to methoxy, methylthio, or aromatic analogs. For instance, the dimethylamino variant (C₁₂H₂₄N₂O₄) is soluble in acidic buffers but precipitates at neutral pH, whereas the hydroxylated form remains soluble across a broader pH range .

Reactivity : The 5-hydroxyl group participates in hydrogen bonding and esterification reactions, while the 5-methoxy-5-oxo derivative undergoes nucleophilic attacks at the keto position .

Biological Activity: The biphenyl derivative (C₂₃H₂₉NO₄) shows enhanced binding to hydrophobic enzyme pockets in anticancer studies, whereas the hydroxylated analog may favor polar interactions in hydrophilic environments .

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-5-hydroxypentanoic acid, also known as N-Boc-5-hydroxy-L-norvaline, is a derivative of amino acids that plays a significant role in peptide synthesis and has various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Name : this compound

- CAS Number : 83345-45-3

- Molecular Formula : C10H19NO5

- Molecular Weight : 233.26 g/mol

This compound features a tert-butoxycarbonyl (Boc) protecting group, which is essential for protecting the amino group during chemical reactions, particularly in multi-step organic synthesis.

The primary mechanism of action for this compound involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Once the synthesis is complete, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions or biological activity.

1. Peptide Synthesis

This compound is extensively used in peptide synthesis as a building block. Its unique structure allows for the incorporation of hydroxyl groups into peptides, which can enhance their stability and bioactivity.

2. Therapeutic Applications

Research indicates that peptides synthesized using this compound may exhibit various therapeutic effects. For instance:

- Antioxidant Properties : Some studies suggest that derivatives of this compound can act as antioxidants, potentially reducing oxidative stress in cells .

- Neuroprotective Effects : Compounds similar to this compound have been studied for their neuroprotective effects against ischemic stroke by reducing oxidative stress and apoptosis in neuronal cells .

3. Antifungal Activity

Related compounds have shown antifungal properties by inhibiting protein biosynthesis in yeast cells. For example, an amino acid antibiotic derived from similar structures was found to selectively inhibit the growth of Saccharomyces cerevisiae by targeting specific amino acid biosynthesis pathways .

Table 1: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Peptide Synthesis | Used as a building block for synthesizing biologically active peptides. |

| Antioxidant Effects | Potential to reduce oxidative stress in cells, enhancing cell survival under stress conditions. |

| Neuroprotection | May protect neurons from ischemic damage by mitigating oxidative stress and apoptosis. |

| Antifungal Activity | Inhibits protein biosynthesis in yeast, demonstrating selective toxicity against fungal cells. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2-((tert-Butoxycarbonyl)amino)-5-hydroxypentanoic acid, and how are stereochemistry and functional groups preserved?

- Methodology :

- Step 1 : Start with a chiral amino acid precursor (e.g., (S)-5-hydroxynorvaline). Introduce the Boc (tert-butoxycarbonyl) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., aqueous NaHCO₃) at 0–25°C .

- Step 2 : Protect the hydroxyl group using a benzyl (Bn) or silyl group (e.g., TBDMS-Cl) to prevent undesired side reactions during carboxyl activation .

- Step 3 : Activate the carboxyl group using coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to form intermediates for peptide bond formation .

- Step 4 : Deprotect the hydroxyl group via catalytic hydrogenation (Pd/C, H₂) or fluoride-based desilylation (e.g., TBAF) .

- Key Data : Typical yields range from 60% to 85%, with enantiomeric excess (ee) >98% confirmed by chiral HPLC (e.g., Chiralpak IG column, hexane/iPrOH with 0.1% TFA) .

Q. How is the compound characterized to confirm structure and purity in academic research?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to verify Boc group integration (~1.4 ppm for tert-butyl), hydroxyl proton (broad peak at ~5 ppm), and α-amino acid backbone .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with mass spectrometry to confirm molecular ion [M+H]⁺ (expected m/z for C₁₁H₂₁NO₅: 260.15) .

- Chiral Analysis : Daicel Chiralpak columns to validate enantiopurity (ee >98%) .

Advanced Research Questions

Q. How can researchers resolve low yields during the coupling of this compound to peptide sequences?

- Troubleshooting :

- Side Reactions : The hydroxyl group may compete in nucleophilic reactions. Pre-protection with TBDMS-Cl or benzyl ethers is critical .

- Activation Efficiency : Replace DCC with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for higher coupling efficiency in polar aprotic solvents (e.g., DMF) .

- Data Contradictions : If yields vary between 40% and 80%, compare reaction scales or purification methods (e.g., switch from silica gel to preparative HPLC) .

Q. What strategies are employed to stabilize the hydroxyl group during solid-phase peptide synthesis (SPPS)?

- Advanced Methods :

- Orthogonal Protection : Use acid-labile groups (e.g., Trt, trityl) for the hydroxyl group, which remain stable during Boc deprotection (TFA treatment) .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes, minimizing side reactions .

- Case Study : In SPPS, coupling with HATU/HOAt in DMF achieved 92% efficiency for a model peptide (e.g., Leu-enkephalin analog) .

Q. How does the hydroxyl group influence the compound’s conformational dynamics in drug design?

- Structural Insights :

- Hydrogen Bonding : The hydroxyl group stabilizes β-turn structures in peptides, critical for receptor binding (e.g., GPCR-targeted therapeutics) .

- Comparative Data : Derivatives lacking the hydroxyl group showed 3–5× lower binding affinity in MD simulations of opioid receptors .

Contradictions and Solutions

- Contradiction : Varying ee values (95–99%) reported in chiral HPLC analyses.

- Resolution : Optimize mobile phase (e.g., add 0.1% TFA to reduce tailing) .

- Contradiction : Low yields in large-scale synthesis.

- Solution : Use flow chemistry for better heat/mass transfer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.